Clarithromycin Impurity K
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Overview
Description
Clarithromycin Impurity K is a by-product formed during the synthesis of clarithromycin, a macrolide antibiotic. This impurity is significant in pharmaceutical research and quality control as it helps in understanding the purity and stability of the final drug product. Clarithromycin itself is used to treat various bacterial infections, and the presence of impurities like Impurity K can affect its efficacy and safety.
Mechanism of Action
Target of Action
Clarithromycin Impurity K, also known as 3-O-decladinosyl-8,9,10,11-dianhydro-6-O-methylerythromycin A, is a highly purified impurity found in Clarithromycin . Like Clarithromycin, it is likely to target the bacterial 50S ribosomal subunit . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a key role in peptide bond formation and translocation during the translation and protein assembly process .
Mode of Action
Clarithromycin inhibits bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process . Depending on the organism and drug concentration, this interaction can be bacteriostatic or bactericidal .
Pharmacokinetics
Clarithromycin, the parent compound, is known to have a high oral bioavailability, with plasma concentrations reaching peak levels within 2-3 hours of administration . It is primarily metabolized by cytochrome P450 (CYP) 3A isozymes and has an active metabolite, 14-hydroxyclarithromycin . The reported mean values of total body clearance and renal clearance in adults have ranged from 29.2 to 58.1 L/h and 6.7 to 12.8 L/h, respectively .
Action Environment
For instance, the stability and efficacy of Clarithromycin can be affected by the pH of the stomach . Furthermore, the concentration of this impurity was found to increase with prolonged reaction times and/or with raised reaction temperatures .
Preparation Methods
Clarithromycin Impurity K is typically formed during the synthesis of clarithromycin from erythromycin. The synthetic route involves the reaction of erythromycin-A with hydroxylamine in the presence of acetic acid and isopropyl alcohol. This reaction produces erythromycin-A oxime, which, under prolonged reaction times and elevated temperatures, leads to the formation of Impurity K .
Industrial production methods for clarithromycin involve several steps, including protection and deprotection of functional groups, methylation, and purification processes. The formation of Impurity K is monitored and controlled to ensure the quality of the final product .
Chemical Reactions Analysis
Clarithromycin Impurity K undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Clarithromycin Impurity K is used in various scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard in the development and quality control of clarithromycin. It helps in identifying and quantifying impurities in the drug product.
Chemistry: It is used to study the chemical properties and stability of macrolide antibiotics.
Biology and Medicine: It is used in research to understand the pharmacokinetics and pharmacodynamics of clarithromycin and its impurities.
Comparison with Similar Compounds
Clarithromycin Impurity K can be compared with other impurities formed during the synthesis of clarithromycin, such as:
- Clarithromycin Impurity A
- Clarithromycin Impurity B
- Clarithromycin Impurity C
- Clarithromycin Impurity D
Each of these impurities has unique chemical structures and properties, affecting the overall quality and stability of the final drug product. This compound is unique due to its specific formation conditions and chemical structure .
Properties
CAS No. |
127157-35-1 |
---|---|
Molecular Formula |
C30H51NO8 |
Molecular Weight |
553.73 |
Appearance |
White Solid |
melting_point |
202-207°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin; 3-O-De(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-6-O-methylerythromycin |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.